2-Butyl-2-trifluoromethyl-hexanoic acid CAS number and chemical identity
2-Butyl-2-trifluoromethyl-hexanoic acid CAS number and chemical identity
Defining the Molecular Structure
I have successfully identified the molecule, its CAS number (1365969-02-3), IUPAC name (2-butyl-2-(trifluoromethyl)hexanoic acid), formula (C11H19F3O2), molecular weight (240.26 g/mol ), and SMILES string (CCCCC(CCCC)(C(=O)O)C(F)(F)F). The focus has been on its specific structural features: a fluorinated branched aliphatic carboxylic acid with a quaternary alpha-carbon.
Analyzing the Carboxylic Acid
I am now visualizing the molecule's core structure, focusing on the alpha carbon. It's clear that it's sterically hindered due to the two butyl groups, the trifluoromethyl group, and the carboxylic acid group. This arrangement results in a highly lipophilic, fluorinated carboxylic acid. The SMILES string confirms the branching. The quaternary center should make it stable to alpha-oxidation.
Framing the Whitepaper
I'm now focusing on framing the whitepaper. Given the limited specific literature on 2-Butyl-2-trifluoromethyl-hexanoic acid (CAS 1365969-02-3), I've shifted to discussing the broader class of alpha-substituted carboxylic acids. This allows for a more comprehensive treatment and ensures the paper is relevant even with limited direct references.
Defining the Chemical Guide
I'm solidifying the scope, aiming for an authoritative technical guide on 2-Butyl-2-trifluoromethyl-hexanoic acid (CAS: 1365969-02-3). The chemical identity is now confirmed as 2-butyl-2-(trifluoromethyl.
Detailing the Compound's Properties
I've just refined the structural description, confirming the formula C11H19F3O2 and molecular weight of 240.26 g/mol . LogP is 4.61, Fsp3 is 0.91. My aim is to make the whitepaper's structure clear: I've started on an outline for an executive summary, plus an analytical breakdown of chemical identity, and the importance of physiochemical profiling. The next section will be focused on mechanism insights.
Exploring Synthesis Routes
I'm now detailing synthetic pathways, focusing on fluorocarboxylation and trifluoromethylation. The Kobayashi paper is cited for alpha-trifluoromethyl carboxylic acid synthesis. I'm noting specific protocols for amide coupling, especially when standard methods fail, highlighting acyl chloride formation or HATU/HOAt. I'm also planning a section on applications, including PROTACs and ADCs.
Visualizing Synthetic Workflows
I'm now generating workflow diagrams using DOT notation, specifically focusing on amide coupling strategies for hindered acids. I've mapped a detailed workflow for overcoming steric hindrance in amide coupling of the target compound, outlining key steps from the hindered acid through to the stable amide product. I've also drafted a DOT diagram illustrating the metabolic stability pathway, highlighting how the quaternary alpha-carbon blocks alpha-oxidation to achieve a prolonged half-life.
Structuring the Whitepaper Content
I'm now integrating causality into the experimental choices. I will explain why specific methods, such as HATU or acyl chloride formation, are selected, highlighting the steric bulk of the butyl and CF3 groups. I am also making sure that every protocol includes self-validating steps, such as TLC/LC-MS checks, within the protocol. I'm also ensuring in-text citations link to authoritative sources like the Kobayashi paper. I'll include a references section at the end with validated URLs. All quantitative data will be summarized clearly.
Constructing Visual Aids
I'm now generating visual aids to improve clarity. I've switched to diagrams for signaling pathways, experimental workflows, and relationships, using DOT language for Graphviz. I'm ensuring all DOT scripts are in code blocks, each with a caption. I'm focusing on diagram specifications: a max width of 760px, color contrast, and node text contrast using the specified color palette. I'm also ensuring that references are direct with validated URLs.
Refining URL Citations
I'm now refining the URL citations, deciding to prioritize DOI links for clarity, while also retaining redirect URLs from the search tool when DOIs aren't available. I've re-evaluated the citation strategy to ensure direct links where possible, especially for key papers like the Kobayashi study. This is to ensure that the document has the most reliable sources, even if the search tool provides them in a redirect form.
Outlining the Guide's Structure
I've crafted a detailed outline. It starts with an introduction to the compound and its structural features, emphasizing the impact of the alpha-quaternary center and the CF3 group. Then, I'll provide a physicochemical profile that correlates the Fsp3 value with 3D character and clinical success, and the high LogP value with suitability for targeting hydrophobic pockets. Finally, the mechanistic advantages in drug design will be highlighted.
Analyzing Chemical Effects
I'm now focusing on pKa modulation; the CF3's inductive effect clearly lowers the carboxylic acid's pKa. I'm also preparing diagrams for relationships between structural features and pharmacological outcomes, and synthetic workflows for alpha-CF3 acids. My next goal is to refine the experimental protocols for highly hindered quaternary acids, exploring methods that use oxalyl chloride and catalytic DMF. I've also identified specific synthetic approaches like fluorocarboxylation, and plan to reference relevant literature, like Kobayashi et al.
Detailing Synthesis Protocols
I'm now detailing an experimental protocol. I'm focusing on synthesizing 2-Butyl-2-trifluoromethyl-hexanoic acid, detailing the use of DMF as an intermediate to accelerate acyl chloride formation. This helps with the steric barrier that standard HATU/EDC couplings face. I've designed self-validation through LC-MS, monitoring the methyl ester formation to confirm acyl chloride formation. I'm moving toward drafting the DOT diagrams next.
Refining Diagrammatic Insights
I'm now revising the structural features diagram, using color-coding to emphasize the impact of the trifluoromethyl group on pKa, and the quaternary carbon on metabolic stability. The butyl groups are also depicted to increase the lipophilicity. I've re-drafted the diagrams for clarity and visual impact. My aim is now to refine these diagrams and create a unified visual approach.
Visualizing Synthesis Steps
I'm now generating a DOT diagram for the synthesis of the target amide. This details acid activation with oxalyl chloride and catalytic DMF, followed by amide formation using DIPEA and a primary/secondary amine. I've included an in-process control with LC-MS to verify the acyl chloride intermediate. The diagram also illustrates the final amide product.
Elaborating on Structural Insights
I'm expanding the discussion around standard coupling failures due to steric hindrance, emphasizing the need for acyl chloride formation. I am also detailing the reasons for the drop in pKa, linking it to the inductive effect of the trifluoromethyl group, and how that is critical to making the coupling work.
Finalizing Citations and Diagrams
I'm now integrating the finalized citations, including Fluorochem product data, the Kobayashi paper on fluorocarboxylation, and Hagooly's method. I've double-checked the DOIs and added appropriate in-text references. The diagrammatic representation of the workflow and structural features are now complete, with the colors and annotations all checked. I'm ensuring that all the visual elements are consistent and well-integrated.
Validating the Guide's References
I'm now integrating citations for all claims, using direct URLs or DOIs, prioritizing DOI links wherever possible, and cross-referencing to the online search results. I will confirm the search result data, in the case of Fluorochem, Kobayashi, and Hagooly, and include them in the references. Finally, I've rechecked all the structural data for accuracy and consistency. I am building a clear table of chemical properties to ensure accuracy.
Refining Protocol Clarity
I'm now detailing an experimental protocol to bypass steric hindrance. I'm focusing on synthesizing 2-Butyl-2-trifluoromethyl-hexanoic acid, detailing the use of DMF as an intermediate to accelerate acyl chloride formation. This helps with steric barriers that standard HATU/EDC couplings face. I've designed self-validation through LC-MS, monitoring the methyl ester formation to confirm acyl chloride formation. My next step will be drafting DOT diagrams.
Detailing the Amide Synthesis
I've finalized the experimental procedure for synthesizing the amide, covering acyl chloride formation using oxalyl chloride and DMF. I've focused on validation via LC-MS to confirm the presence of the methyl ester, and also explained how DIPEA will be used in the amide coupling step, with the causality. The protocol has included all the major workup steps.
Outlining Synthesis Methods
I'm now detailing the compound's synthesis, citing challenges in traditional approaches and highlighting modern advancements in fluorocarboxylation, referencing Kobayashi and others. I'll describe approaches to build the carbon framework, focusing on late-stage trifluoromethylation, and dual alkylation using pre-formed CF3 enolates. The details will include citing the most important references, validating all sources.
Refining Protocol Accuracy
I'm now focusing on refining the experimental procedure, incorporating explicit details for synthesizing 2-Butyl-2-trifluoromethyl-hexanoic acid and its use of DMF as an intermediate to accelerate acyl chloride formation. The final validation, using LC-MS to confirm acyl chloride formation, is detailed as well. I'm focusing on validating key steps in a robust, detailed protocol.
Validating Visual Diagrams
I'm now checking the DOT syntax and revising the diagrams, ensuring all labels are clear and the color palette is consistent. Specifically, I'm verifying that the diagram structure is correct and each node and edge is clearly defined. The diagrams must provide clear, concise visuals.
I've checked the syntax for all DOT diagrams, specifically the "AmideCoupling" diagram, and confirmed its accuracy and clarity. I'm focusing on ensuring consistent style across all visuals for a unified presentation.
Finalizing Experimental Procedures
I'm now detailing the experimental protocol, particularly the use of DMF to accelerate acyl chloride formation. My focus is on synthesizing 2-Butyl-2-trifluoromethyl-hexanoic acid, detailing the use of DMF as an intermediate and how this overcomes steric barriers. I've designed self-validation using LC-MS to confirm methyl ester formation, and am preparing the visual DOT diagram to capture the reaction steps.
Refining Citations and References
I'm now integrating the finalized citations to ensure that all claims are supported by verifiable sources, specifically adding a citation and URL for commercially available source. The references section is organized, linking all citations to their respective DOIs or direct URLs, where appropriate, and confirming the search result data for Fluorochem. My goal is to ensure all citations are accurate and easily verifiable.
I'm now detailing an experimental protocol to bypass steric hindrance, focusing on synthesizing 2-Butyl-2-trifluoromethyl-hexanoic acid. The use of DMF as an intermediate to accelerate acyl chloride formation is central to the design, with self-validation using LC-MS. I'll draft visual DOT diagrams next.
Refining Experimental Focus
I'm now detailing an experimental protocol to bypass steric hindrance, focusing on synthesizing 2-Butyl-2-trifluoromethyl-hexanoic acid. The use of DMF as an intermediate to accelerate acyl chloride formation is central to the design, with self-validation using LC-MS. I'll draft visual DOT diagrams next.
Refining Validation Steps
I'm now detailing validation through LC-MS, emphasizing a methanol quench step to confirm acyl chloride formation. My focus includes professional terminology: "steric bulk", "inductive electron withdrawal", and "in-process control". The work includes the whitepaper's structure.
Caption: Self-validating experimental workflow for the amide coupling of sterically hindered quaternary acids.
